Tautomycetin (TTN) is a naturally occurring secondary metabolite produced by the bacterial species Streptomyces griseochromogenes and Streptomyces sp. CK4412. [, ] It was initially identified as a regulator of secondary metabolite production in the fungus Penicillium urticae. [] Classified as a linear polyketide, TTN exhibits potent antifungal and immunosuppressive properties. [] Structurally, it shares similarities with Tautomycin, another phosphatase inhibitor. [] TTN has garnered significant interest in scientific research due to its unique biological activities and its potential as a valuable tool for investigating cellular processes.
Tautomycetin can be produced through fermentation of its native producers, Streptomyces griseochromogenes and Streptomyces sp. CK4412. [, ] Research has focused on optimizing fermentation conditions for increased TTN production. It was found that culturing Streptomyces sp. CK4412 in acidic pH (4-5) solid medium significantly enhances both antifungal activity and TTN production compared to neutral pH conditions. This suggests that acidic pH shock can be an effective strategy to stimulate secondary metabolite production in Streptomyces cultures. []
Total synthesis of TTN has been achieved, albeit with challenges due to its complex structure. Synthetic strategies have focused on constructing two large subunits: the C1-C12 fragment with an anti-1,3-dimethyl system and a terminal diene unit, and the C13-C25 fragment containing the sensitive anhydride framework and the majority of the stereogenic centers. Key transformations in the synthetic route include regioselective epoxide opening, palladium-catalyzed addition of a terminal alkyne to an acceptor alkyne, Mukaiyama aldol reaction, Yamaguchi esterification, and a mild di-esterification. []
Tautomycetin consists of a terminal cyclic anhydride moiety linked via an ester bond to a linear polyketide chain featuring an unusual terminal alkene. [] Its molecular formula is C33H50O10. [] Structurally, it resembles Tautomycin but lacks the spiroketal structure present in Tautomycin. [] The dialkylmaleic anhydride segment of TTN poses a significant synthetic challenge due to the need for stereocontrolled construction of a tetrasubstituted olefin. []
Tautomycetin exists in methanol-buffer solution (1% diethylamine-formic acid, pH 7.3) as an equilibrium mixture of a 2,3-dialkylmaleic anhydride and its dicarboxylic acid. [] Studies have revealed that the maleic anhydride moiety of TTN is crucial for its protein phosphatase inhibitory activity. [] Chemical degradation of TTN has been used to generate derivative compounds for structure-activity relationship studies. []
Tautomycetin is a potent and highly specific inhibitor of protein phosphatase 1 (PP1). [] It exhibits significantly higher selectivity for PP1 compared to protein phosphatase 2A (PP2A), with IC50 values of 1.6 nM and 62 nM, respectively. [] This remarkable selectivity makes TTN a valuable tool for elucidating the physiological roles of PP1 in various biological events. []
Studies have demonstrated that TTN forms a covalent bond with a PP1-specific cysteine residue (Cys127), contributing to its high selectivity. [] TTN has been shown to suppress the TNFα/NF-κB pathway by inhibiting IKK activation. [, ] It also inhibits T-cell activation by suppressing IL-2 production and tyrosine phosphorylation of T-cell-specific signaling mediators. [] Furthermore, TTN promotes T-cell-specific apoptosis, making it a potential candidate for immunosuppressive therapy. []
Although initially thought to primarily act through PP1 inhibition, recent studies suggest that the immunosuppressive and anticancer activities of TTN may not solely rely on PP1 inhibition. [] This highlights the need for further investigation into the complete mechanism of action of TTN and its cellular targets.
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3